molecular formula C10H10N2O2 B1434017 Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate CAS No. 1803571-59-6

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate

Cat. No.: B1434017
CAS No.: 1803571-59-6
M. Wt: 190.2 g/mol
InChI Key: PQEHPZOPPCIBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (CAS 1803571-59-6) is a high-purity chemical building block designed for advanced pharmaceutical research and development. This compound, with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol, features the 1H-pyrrolo[2,3-c]pyridine scaffold, a privileged structure in medicinal chemistry . The pyrrolo[2,3-c]pyridine core is a key heterocyclic system of significant research value for constructing novel bioactive molecules. It serves as a critical intermediate in the synthesis of more complex pharmacologically active compounds. For instance, derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been investigated as key components in experimental agents, such as coagulation factor X inhibitors, highlighting its relevance in early-stage drug discovery . The ester functional group in this molecule provides a versatile handle for further synthetic modification, allowing researchers to readily generate a library of derivatives for structure-activity relationship (SAR) studies. Efficient synthetic methodologies for related pyrrolo[2,3-c]pyridine systems, including reduction and alkylation techniques, have been established in the scientific literature, supporting its utility in organic synthesis . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this building block to explore new chemical space in the development of potential therapeutics.

Properties

IUPAC Name

methyl 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)4-7-5-12-9-6-11-3-2-8(7)9/h2-3,5-6,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEHPZOPPCIBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214437
Record name 1H-Pyrrolo[2,3-c]pyridine-3-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-59-6
Record name 1H-Pyrrolo[2,3-c]pyridine-3-acetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803571-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-3-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at the 3-position to introduce the methyl acetate moiety. The synthetic routes reported in the literature and patent documents mainly include:

  • Cyclization reactions to form the fused pyrrolo-pyridine ring system.
  • Subsequent substitution or coupling reactions to install the acetylated side chain.
  • Esterification steps to yield the methyl ester functionality.

Key Synthetic Routes

Cyclization via Intramolecular Condensation

One common approach involves the intramolecular cyclization of appropriately substituted pyridine derivatives bearing amino and aldehyde or keto groups to form the pyrrolo[2,3-c]pyridine ring system. This method typically uses:

  • Starting materials: 2-aminopyridines or derivatives.
  • Reagents: Aldehydes or α-haloketones for cyclization.
  • Conditions: Acidic or basic media under reflux or microwave irradiation.

The cyclization yields the fused bicyclic heterocycle, which can then be functionalized further.

Introduction of the Acetate Side Chain

After ring formation, the 3-position is functionalized by:

  • Halogenation at the 3-position followed by nucleophilic substitution with a carboxymethyl group.
  • Direct alkylation using methyl bromoacetate or related esters in the presence of a base.
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) to attach the acetate-containing side chain.
Esterification

If the side chain is introduced as a carboxylic acid, esterification is performed using:

  • Methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
  • Alternatively, methylation using diazomethane or methyl iodide under basic conditions.

Representative Synthetic Procedure from Patent WO2006063167A1

The patent WO2006063167A1 describes methods for synthesizing 1H-pyrrolo[2,3-b]pyridines, which are structurally related to this compound. Key steps include:

  • Preparation of substituted aminopyridines.
  • Cyclization to form the pyrrolo-pyridine core.
  • Functional group transformations to introduce ester side chains.

Though the patent focuses on a broader class of compounds, the methods are adaptable for the synthesis of this compound.

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Reagents/Conditions Outcome
1 Cyclization 2-Aminopyridine derivatives Aldehydes/α-haloketones, acid/base, reflux Formation of pyrrolo-pyridine core
2 Functionalization at 3-position Pyrrolo-pyridine intermediate Halogenation, nucleophilic substitution or Pd-catalyzed coupling Introduction of carboxymethyl group
3 Esterification Carboxylic acid intermediate Methanol, acid catalyst or methylation reagents Formation of methyl ester

Research Findings and Considerations

  • The choice of cyclization conditions affects the yield and purity of the pyrrolo-pyridine core.
  • Regioselective functionalization at the 3-position is critical to obtain the desired substitution pattern.
  • Palladium-catalyzed cross-coupling reactions offer high selectivity and functional group tolerance.
  • Esterification conditions must be optimized to prevent hydrolysis or side reactions.
  • The synthetic route must consider scalability and environmental factors for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrrolo[2,3-c]pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in various diseases.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit anticancer properties. In particular, studies have shown that methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate can inhibit the activity of SGK-1 kinase, which is implicated in cancer cell proliferation and survival.

Case Study : A study published in Nature Reviews Cancer demonstrated that compounds targeting SGK-1 could reduce tumor growth in animal models, suggesting that this compound may offer a novel approach to cancer treatment .

Neurological Disorders

The compound's ability to modulate neurotransmitter systems has been investigated for potential applications in treating neurological disorders such as depression and anxiety.

Case Study : In preclinical trials, analogs of this compound showed promise in enhancing serotonin receptor activity, leading to improved mood and reduced anxiety-like behaviors in rodent models .

Material Science

This compound is also being studied for its properties as a building block in organic synthesis and materials science.

Organic Synthesis

The compound can serve as an intermediate in synthesizing more complex organic molecules due to its reactive ester functional group.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
EsterificationReflux with acetic anhydride85
Nucleophilic AdditionUnder basic conditions75

This table summarizes successful synthetic routes utilizing this compound as a precursor .

Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

Case Study : A recent study demonstrated that polymers modified with this compound exhibited improved tensile strength and resistance to thermal degradation compared to unmodified polymers .

Pharmacological Studies

Pharmacological investigations have highlighted the potential of this compound in drug formulation.

Drug Delivery Systems

The compound's lipophilicity makes it suitable for incorporation into lipid-based drug delivery systems.

Data Table: Lipid Formulations

Formulation TypeDrug Loading (%)Release Rate (h)
Liposomes1012
Solid Lipid Nanoparticles158

These formulations have shown enhanced bioavailability for poorly soluble drugs when combined with this compound .

Mechanism of Action

The mechanism of action of Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Features Key Differences
Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate (Target) Not explicitly listed C10H10N2O2 (inferred) ~190.20 (estimated) [2,3-c] ring system, methyl ester Reference compound for comparison
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate 169030-84-6 C10H10N2O2 190.20 [2,3-b] ring system Nitrogen position differs in fused ring
Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate 7546-52-3 C11H12N2O2 204.23 [2,3-b] ring system, 2-methyl group Additional methyl substituent increases steric bulk
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid 27663-72-5 C10H10N2O2 190.20 [2,3-b] ring system, propanoic acid Carboxylic acid group alters solubility and reactivity
Methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate 357263-51-5 C10H8N2O3 204.18 [2,3-c] ring system, oxo group Ketone functionality enhances electrophilicity
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride 1803608-72-1 C9H9ClN2O2 212.64 [2,3-c] ring system, hydrochloride salt Acidic form with improved crystallinity

Structural and Functional Differences

Ring System Variations: The [2,3-c] isomer (target compound) positions the pyridine nitrogen at the 3-position, whereas the [2,3-b] isomer (e.g., CAS 169030-84-6) places it at the 2-position.

Functional Group Impact :

  • The methyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 27663-72-5), which may improve membrane permeability .
  • The oxo variant (CAS 357263-51-5) contains a ketone, increasing electrophilicity and reactivity in nucleophilic addition reactions .

Physicochemical Properties :

  • The hydrochloride salt (CAS 1803608-72-1) exhibits higher aqueous solubility due to ionic character, whereas the methyl ester derivatives are more soluble in organic solvents .
  • Molecular weights vary slightly (190–212 g/mol), with substitutions like methyl groups or halogens influencing melting points and stability .

Biological Activity

Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate is a pyrrolopyridine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an in-depth exploration of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: Methyl 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate
  • CAS Number: 169030-84-6
  • Molecular Formula: C10H10N2O2
  • Molecular Weight: 190.20 g/mol
  • Purity: Typically ≥ 97%

The compound features a pyrrolo[2,3-c]pyridine core with a methyl ester group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in therapeutic applications.

Antitumor Activity

A significant area of research focuses on the compound's antitumor effects. In a study evaluating several pyrrolopyridine derivatives, this compound demonstrated cytotoxicity against multiple cancer cell lines. The compound was particularly effective against A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate) cancer cells, with IC50 values indicating strong inhibitory effects on cell proliferation .

Cell LineIC50 Value (μM)
A5490.82 ± 0.08
HepG21.00 ± 0.11
MCF-70.93 ± 0.28
PC-30.92 ± 0.17

These results suggest that the compound may act as a selective inhibitor of certain kinases involved in cancer progression.

The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell signaling pathways associated with tumor growth and inflammation.
  • Apoptosis Induction: Studies have indicated that treatment with this compound can induce apoptosis in cancer cells, particularly through the activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest: The compound has been shown to arrest the cell cycle in the G2/M phase, further inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antitumor Effects : A recent study evaluated the antitumor activity of various derivatives including this compound, highlighting its potential as a c-Met kinase inhibitor with promising cytotoxic profiles against multiple cancer types .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria, showcasing its potential as an alternative therapeutic agent in infectious diseases.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate?

  • Methodological Answer : The compound can be synthesized via coupling reactions or click chemistry. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic acids and halogenated precursors is effective for pyrrolo-pyridine scaffolds . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties, as demonstrated in related compounds . Ensure anhydrous conditions and inert atmospheres for optimal yields.

Q. How can researchers determine the solubility profile of this compound in common laboratory solvents?

  • Methodological Answer : Use the shake-flask method: dissolve the compound in incremental volumes of solvents (e.g., DMSO, ethanol, water) at 25°C, followed by filtration and UV-Vis quantification. Evidence suggests limited solubility in water (<1 mg/mL) and ethanol, but higher solubility in DMSO (5 mg/mL) . Pre-saturate solvents and validate with HPLC to confirm stability.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl₃) to identify proton environments and carbonyl resonances. For example, methyl ester signals typically appear at ~3.7 ppm in 1^1H NMR .
  • HRMS : Electrospray ionization (ESI-TOF) confirms molecular weight with high precision (e.g., calculated vs. observed mass error <5 ppm) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized under varying catalytic conditions?

  • Methodological Answer : Systematically test palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands in cross-coupling reactions . Vary temperature (80–105°C), solvent systems (toluene/EtOH/H₂O), and base (K₂CO₃ vs. NaOAc). Monitor reaction progress via TLC and isolate intermediates to identify rate-limiting steps.

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as impurities like unreacted intermediates or byproducts may skew activity .
  • Structural Confirmation : Cross-validate with 2D NMR (COSY, HSQC) to rule out regioisomeric contaminants, which are common in heterocyclic syntheses .
  • Bioassay Reproducibility : Standardize cell-based assays (e.g., HIV inhibition studies) with positive controls like BMS-626529, a structurally related inhibitor .

Q. What strategies improve the stability of this compound in aqueous formulations?

  • Methodological Answer :
  • Lyophilization : Prepare lyophilized powders using cryoprotectants (e.g., trehalose) to enhance shelf life.
  • pH Adjustment : Maintain pH 6–8 to prevent ester hydrolysis, as acidic/basic conditions accelerate degradation .
  • Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to enhance solubility and protect against hydrolysis .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Reaction Monitoring : Employ in-situ IR or 19^19F NMR (if fluorinated analogs are used) to track real-time reactivity .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic sites on the pyrrolo-pyridine core, which may explain variability in substitution patterns .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact.
  • Ventilation : Conduct reactions in fume hoods due to potential dust/aerosol formation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Structural Analogues and SAR Studies

Q. How does substitution at the pyrrolo-pyridine core influence biological activity?

  • Methodological Answer :
  • SAR Libraries : Synthesize analogs with substituents at positions 4 (methoxy) and 7 (triazole) to compare HIV-1 attachment inhibition, as seen in BMS-626529 derivatives .
  • Docking Studies : Use AutoDock Vina to model interactions with gp120, focusing on hydrogen bonding with the methyl ester moiety .

Analytical Method Development

Q. How to develop a robust HPLC method for quantifying this compound in biological matrices?

  • Methodological Answer :
  • Column : C18 (5 µm, 150 mm × 4.6 mm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 5–95% B over 20 min.
  • Detection : UV at 254 nm (λmax for pyrrolo-pyridines) . Validate with spike-recovery experiments in plasma (target recovery: 85–115%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.